molecular formula C13H11NO2 B5587852 1-Ethyl-6-hydroxybenzo[cd]indol-2-one

1-Ethyl-6-hydroxybenzo[cd]indol-2-one

Cat. No.: B5587852
M. Wt: 213.23 g/mol
InChI Key: WTFNNSZHHCZXDS-UHFFFAOYSA-N
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Description

1-Ethyl-6-hydroxybenzo[cd]indol-2-one is a polycyclic heteroaromatic compound featuring a benzo[cd]indol-2-one core substituted with an ethyl group at the 1-position and a hydroxyl group at the 6-position. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 237.24 g/mol. This compound has garnered attention in medicinal chemistry due to its role as a selective inhibitor of the BRD4 bromodomain, as evidenced by its co-crystallization with BRD4-BD1 in structural studies (PDB: 5Z8G) . The ethyl group enhances hydrophobic interactions with target proteins, while the hydroxyl group contributes to hydrogen bonding, influencing both solubility and binding affinity.

Properties

IUPAC Name

1-ethyl-6-hydroxybenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-2-14-10-6-7-11(15)8-4-3-5-9(12(8)10)13(14)16/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFNNSZHHCZXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)O)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-Ethyl-6-hydroxybenzo[cd]indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1-Ethyl-6-hydroxybenzo[cd]indol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-hydroxybenzo[cd]indol-2-one involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • BRD4 Inhibition : this compound’s selectivity for BRD4-BD1 highlights the importance of substituent positioning for bromodomain inhibition, a strategy leveraged in epigenetics-based drug design .
  • Dual-Activity Potential: Indol-2-one derivatives with arylidene motifs (e.g., benzylidene) exhibit dual antimicrobial and antiproliferative activity, though this compound’s dual functionality remains unexplored .
  • Synthetic Utility : The benzo[cd]indol-2-one scaffold is versatile, enabling rapid generation of analogues for structure-activity relationship (SAR) studies .

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